molecular formula C23H18F2N2O2S B8528193 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester

Cat. No.: B8528193
M. Wt: 424.5 g/mol
InChI Key: IUISKXRGXHVJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester is a useful research compound. Its molecular formula is C23H18F2N2O2S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H18F2N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 1-[(2,4-difluorophenyl)methyl]-3-(phenylsulfanylmethyl)pyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C23H18F2N2O2S/c1-29-23(28)21-10-19-16(14-30-18-5-3-2-4-6-18)13-27(22(19)11-26-21)12-15-7-8-17(24)9-20(15)25/h2-11,13H,12,14H2,1H3

InChI Key

IUISKXRGXHVJQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)F)CSC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 1-(2,4-difluorobenzyl)-3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (0.906 g, 2.52 mmol) in DCM (20 mL) was added ethyl chloroformate (0.240 mL, 2.52 mmol). The pale yellow homogeneous solution was stirred for 20 minutes. To this stirring solution was added a solution of benzenethiol (0.416 g, 3.78 mmol) and diisopropyl ethylamine (0.814 g, 6.3 mmol) in DMF (10 mL). The reaction was stirred for 16 hours at ambient temperature. The reaction was concentrated in vacuo and purified by flash chromatography yielding a white powder (0.405 g, 40%). 1H NMR (400 MHz, CDCl3) δ ppm 4.01 (s, 3H) 4.27 (s, 2H) 5.32 (s, 2H) 6.74-6.80 (m, 1H) 6.81-6.90 (m, 2H) 7.12 (s, 1H) 7.17-7.24 (m, 3H) 7.26-7.29 (m, 2H) 8.50 (s, 1H) 8.78 (s, 1H). LCMS (APCI, M+H): 425.1.
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.416 g
Type
reactant
Reaction Step Two
Quantity
0.814 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
40%

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